(R)-Prunasin Tetraacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

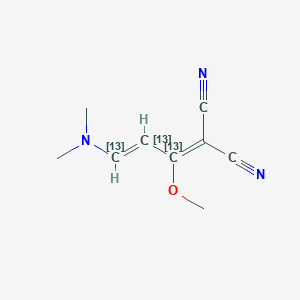

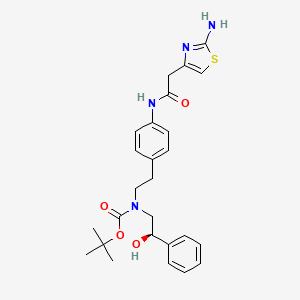

(R)-Prunasin Tetraacetate, or (R)-PTA, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in the fields of biochemistry and physiology. It has been used in a variety of laboratory experiments, with promising results. This article will provide an overview of (R)-PTA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Cyanogenic Glucosides in Plant Defense

Prunasin, a related compound, has been identified as a significant cyanogenic glucoside in various plant species, playing a crucial role in defense mechanisms against herbivores. For example, prunasin was found in the leaves of the Australian rainforest tree Clerodendrum grayi, where it co-occurs with the diglycoside lucumin, indicating its importance in plant defense strategies (Miller, McConville, & Woodrow, 2006).

Metabolic Pathways and Catabolism

The metabolic pathways involving prunasin demonstrate its role in the production of primary amides in plants, highlighting an intricate relationship between cyanogenic glucosides and reactive oxygen species in leaf senescence. In a study on Olinia ventosa and other species, prunasin was shown to convert to prunasinamide, suggesting a novel metabolic pathway in drying leaves (Sendker & Nahrstedt, 2009).

Ecological and Evolutionary Implications

Research on Eucalyptus polyanthemos revealed the presence of prunasin and its quantitative variation among natural populations, offering insights into the ecological and evolutionary implications of cyanogenic glycosides in plants. This variation suggests a genetic basis for cyanogenesis, which may affect plant-herbivore interactions (Goodger, Capon, & Woodrow, 2002).

Natural Product Discovery

The exploration of prunasin and its derivatives in natural product discovery has been highlighted by the isolation of galloylated cyanogenic glucosides from Phyllagathis rotundifolia. These findings expand the chemical diversity associated with prunasin and open avenues for the discovery of novel natural products with potential therapeutic applications (Ling, Tanaka, & Kouno, 2002).

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[cyano(phenyl)methoxy]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17?,18-,19-,20+,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSUMWNLKZZILY-XKYVVYCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858349 |

Source

|

| Record name | Phenyl[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Prunasin Tetraacetate | |

CAS RN |

60981-47-7 |

Source

|

| Record name | Phenyl[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/no-structure.png)

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)